N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide
Description
"N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide" is a nitrobenzamide derivative incorporating a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety. This compound belongs to a class of molecules designed for diverse pharmacological applications, leveraging the nitro group’s electron-withdrawing properties and the benzodioxole ring’s metabolic stability.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-16(12-3-1-2-4-13(12)18(20)21)17-7-8-22-11-5-6-14-15(9-11)24-10-23-14/h1-6,9H,7-8,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETRQRWYJGIPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification via Mitsunobu Reaction
The Mitsunobu reaction is employed to link the benzodioxole to ethanolamine:
Procedure :
- Benzo[d]dioxol-5-ol (1.0 equiv), N-protected ethanolamine (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in tetrahydrofuran (THF) at 0°C to room temperature for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Catalyst | DEAD/PPh₃ |
| Yield | 65–70% |
| Deprotection | HCl in dioxane |
Alternative Tosylation-Displacement Route
For scale-up, a tosyl-mediated approach is viable:
- Ethanolamine is tosylated using TsCl in pyridine.
- Tosylate intermediate reacts with benzo[d]dioxol-5-ol in DMF with K₂CO₃ at 80°C.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Yield | 60–68% |
Amidation to Form N-(2-(Benzo[d]dioxol-5-yloxy)ethyl)-2-nitrobenzamide
The final step couples 2-(benzo[d]dioxol-5-yloxy)ethylamine with 2-nitrobenzoyl chloride:
Procedure :
- 2-Nitrobenzoyl chloride (1.1 equiv) is added dropwise to a solution of the amine (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C.
- The mixture is stirred for 4 hours at room temperature.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | Et₃N |
| Yield | 75–80% |
| Characterization | $$ ^1H $$ NMR (DMSO-d₆): δ 8.45 (d, 1H), 7.85 (m, 2H), 6.90 (s, 1H), 5.95 (s, 2H) |
Optimization and Challenges
Nitration Regioselectivity
Direct nitration of benzamide risks meta/para byproducts. Using pre-functionalized 2-nitrobenzoic acid avoids this issue.
Amidation Side Reactions
Excess base (Et₃N) minimizes HCl-induced decomposition. Low temperatures (0°C) suppress epimerization.
Analytical Characterization Summary
| Technique | Key Signals |
|---|---|
| $$ ^1H $$ NMR | δ 8.45 (d, Ar–NO₂), 5.95 (s, O–CH₂–O) |
| IR (cm⁻¹) | 1685 (C=O), 1520 (NO₂ asym), 1340 (NO₂ sym) |
| MS (ESI+) | m/z 357.1 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-aminobenzamide.
Substitution: Formation of halogenated derivatives of the benzodioxole moiety.
Hydrolysis: Formation of 2-(benzo[d][1,3]dioxol-5-yloxy)ethylamine and 2-nitrobenzoic acid.
Scientific Research Applications
Chemical Synthesis
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide typically involves multi-step processes that integrate benzo[d][1,3]dioxole derivatives. The compound can be synthesized through reactions involving nitrobenzene derivatives and benzo[d][1,3]dioxole intermediates. For instance, the reaction of 5-chloro-4-fluoro-2-nitroaniline with appropriate phenols under basic conditions has been documented, yielding various substituted nitro compounds with potential biological activity .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, benzo[d][1,3]dioxole derivatives have been shown to inhibit cell proliferation in certain cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of signaling pathways associated with cell survival and death .
Antimicrobial Effects
This compound has also been evaluated for its antimicrobial properties. Studies suggest that the compound displays activity against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Neurological Disorders
One promising application of this compound is in the treatment of neurological disorders. Compounds that enhance the expression of potassium chloride cotransporter-2 (KCC2) have been linked to improved synaptic inhibition in neurological contexts. This compound may serve as a lead compound for developing new therapies aimed at restoring balance in excitatory and inhibitory neurotransmission .
Cardiovascular Health
The compound's potential role in cardiovascular health is also noteworthy. Research indicates that certain benzo[d][1,3]dioxole derivatives can influence vascular smooth muscle cell function and may have protective effects against vascular diseases . This suggests that this compound could be explored further for cardiovascular applications.
Case Study 1: Anticancer Activity
In a study examining various benzo[d][1,3]dioxole derivatives, it was found that specific modifications led to enhanced anticancer activity against breast cancer cell lines. The study highlighted the structure-activity relationship (SAR) where the presence of nitro groups significantly contributed to increased cytotoxicity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of nitro-substituted benzo[d][1,3]dioxole compounds against resistant strains of bacteria. The results indicated that modifications at the dioxole ring improved antibacterial activity compared to non-substituted analogs .
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their function. This can result in the disruption of critical cellular processes, such as DNA replication or signal transduction pathways.
Comparison with Similar Compounds
The following analysis compares "N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide" with structurally related compounds from the evidence, focusing on synthesis, substituent effects, and pharmacological relevance.
Structural Analogues with Benzo[d][1,3]dioxol and Benzamide Moieties
Several compounds share the benzo[d][1,3]dioxol group linked to benzamide or nitrobenzamide frameworks:
Key Observations :
- Synthesis Yields : Yields vary significantly based on substituents. For example, pyridin-4-yl ethyl derivatives (e.g., 14ap) achieve 90% yield , while bulkier groups (e.g., imidazole in 14aq) reduce yields to 78% .
- Bioactivity : Nitrobenzamide derivatives (e.g., ) demonstrate antimicrobial properties, whereas benzo[d][1,3]dioxol-containing benzamides (e.g., 14an–14aq) target kinase inhibition .
Substituent Effects on Physicochemical Properties
The benzo[d][1,3]dioxol group enhances metabolic stability due to its electron-donating methylenedioxy bridge. However, substituents on the benzamide core critically influence properties:
- Piperazine/Piperidine Linkers : Compounds with piperazine/piperidine spacers (e.g., ) exhibit higher melting points (164–185°C as HCl salts) due to increased crystallinity .
- Halogenation : Bromo or chloro substituents (e.g., 4e in ) improve lipophilicity, which may enhance membrane permeability .
Pharmacological Comparisons
- Antimicrobial Activity : Nitrobenzamide derivatives () with triazolyl and benzo[d]thiazol groups show activity against bacterial and fungal pathogens, comparable to ciprofloxacin .
- Kinase Inhibition : Benzo[d][1,3]dioxol-linked benzamides () achieve >95% HPLC purity and selective kinase inhibition, attributed to the piperidinyl group’s conformational flexibility .
- Unspecified Pharmaceutical Activity : Paroxetine-derived benzamides () highlight the role of benzo[d][1,3]dioxol in central nervous system-targeting molecules .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance. The presence of the nitrobenzamide group further suggests possible interactions with biological targets. Understanding the chemical structure is essential for predicting its biological behavior.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Initial studies have indicated that compounds with similar structures exhibit antimicrobial properties. The nitro group is often associated with antibacterial activity, potentially making this compound effective against certain bacterial strains.
- Anticancer Potential : Research has shown that derivatives of nitrobenzamide can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Enzyme Inhibition : Compounds containing benzo[d][1,3]dioxole have been reported to inhibit specific enzymes, which could be relevant for therapeutic applications in diseases where enzyme dysregulation occurs.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific kinases |
Case Studies
- Antimicrobial Study : A study conducted by researchers explored the antimicrobial efficacy of various benzo[d][1,3]dioxole derivatives, including this compound). The results showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
- Anticancer Research : In a series of experiments assessing the cytotoxic effects on breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound .
- Enzyme Inhibition Analysis : A study investigating the inhibitory effects on cyclin-dependent kinases (CDKs) found that the compound significantly reduced kinase activity in vitro. This inhibition was linked to the structural features of the nitrobenzamide moiety .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between benzodioxole derivatives and nitrobenzamide precursors.
- Use of protective groups (e.g., tert-butoxycarbonyl) to stabilize intermediates .
- Purification via column chromatography (e.g., silica gel with petroleum ether/acetone gradients) to achieve >95% purity .
Key steps require optimization of solvent choice (e.g., MeCN, MeOH), temperature, and stoichiometric ratios to maximize yield.
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Critical parameters include:
- Temperature control : Maintaining room temperature for hydrolysis steps to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalyst use : Bases like K₂CO₃ facilitate deprotonation in coupling steps .
- Stepwise deprotection : Sequential removal of protective groups (e.g., tert-butoxycarbonyl) minimizes degradation .
Yields >75% are achievable with rigorous optimization .
Basic: What analytical techniques are used to confirm the compound’s structure and purity?
Answer:
- 1H NMR spectroscopy : Validates molecular structure via characteristic chemical shifts (e.g., benzodioxole protons at δ 6.7–6.9 ppm) .
- Mass spectrometry (ESI+) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .
Advanced: How can researchers resolve discrepancies between in vitro and in vivo biological activity data?
Answer:
- Orthogonal assays : Combine surface plasmon resonance (SPR) for binding affinity (e.g., talin modulation studies) with cellular viability assays to differentiate target engagement from off-target effects .
- Pharmacokinetic profiling : Evaluate bioavailability using LC-MS/MS to measure plasma/tissue concentrations .
- Metabolite identification : Use high-resolution MS to detect degradation products that may interfere with activity .
Basic: What functional group transformations are feasible for this compound?
Answer:
- Nitro group reduction : Catalytic hydrogenation converts the nitro group to an amine, enabling further derivatization .
- Thioether formation : Reaction with thiols under basic conditions modifies the ethyl linker .
- Amide hydrolysis : Acidic/alkaline conditions cleave the amide bond for structural diversification .
Advanced: How do structural modifications influence biological activity?
Answer:
Comparative studies of analogs reveal:
Basic: What in vitro models are suitable for initial biological screening?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., GPCR kinase 2) using fluorescence polarization .
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HUVECs for angiogenesis studies) .
Advanced: How to design experiments to validate target engagement in complex biological systems?
Answer:
- SPR-based binding studies : Quantify dissociation constants (Kd) using purified protein targets (e.g., talin head domain) .
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in lysates after compound treatment .
- Knockdown/rescue experiments : Use siRNA to silence the target and assess compound activity loss .
Basic: What are the storage and stability considerations for this compound?
Answer:
- Storage : -20°C in anhydrous DMSO or sealed ampules under inert gas (N₂/Ar) to prevent oxidation .
- Stability : Susceptible to hydrolysis in aqueous buffers (pH >8); use within 48 hours post-reconstitution .
Advanced: How to address contradictory data in structure-activity relationship (SAR) studies?
Answer:
- 3D-QSAR modeling : Align molecular fields (e.g., electrostatic, steric) to rationalize activity cliffs .
- Crystallography : Resolve binding modes of analogs with divergent activities (e.g., talin-KCH-1521 co-crystal structures) .
- Free-energy perturbation : Calculate ΔΔG values to predict substituent effects computationally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
